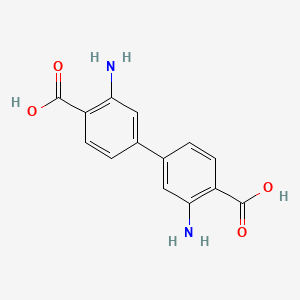

3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid

Overview

Description

3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid is a synthetic material intermediate . It is used as a linker molecule for metal-organic frameworks .

Synthesis Analysis

The synthesis of Benzidine-3,3’ -dicarboxylic acid, which is a precursor to 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid, involves reducing 2-nitrobenzoic acid with zinc dust and sodium hydroxide solution. The resultant hydrazobenzene-2,2’ -dicarboxylic acid is rearranged by heating with hydrochloric acid .Molecular Structure Analysis

The molecular formula of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid is C14H12N2O4 .Chemical Reactions Analysis

As a synthetic material intermediate, 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .Physical and Chemical Properties Analysis

The molecular weight of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid is 272.26 . Other physical and chemical properties like melting point, boiling point, density, refractive index, and pKa are not available in the retrieved resources.Scientific Research Applications

Synthesis and Chemical Reactivity

- 3,3'-Dicarboxy-4,4'-diaminobiphenyl, derived from Onitrobenzoic acid, was used in the synthesis of 3,4,3',4'-tetradehydrobiphenyl (bisbenzyne), a reactive intermediate. This compound was trapped with dienes to yield novel compounds like 5,6,7,8,5',6',7',8'-octaphenyl-2,2'-binaphthyl, characterized by spectroscopy techniques (Williamson & Mallakpour, 1991).

Polyimide Films for Electronics

- New fluorinated diamine monomers including 3,3'-diaminobiphenyl were synthesized for developing polyimide films potentially suitable for electronics applications. The films were hoped to have low thermal expansion, reduced water absorption, and low dielectric constant, but the actual results varied (Auman, Myers, & Higley, 1997).

Polyimide Membranes for Ethanol Dehydration

- Carboxyl-containing polyimides, including those derived from 3,3'-diaminobiphenyl, were synthesized for use in pervaporation membranes for ethanol dehydration. These membranes showed promising pervaporation performance compared to other flat-sheet dense membranes (Xu & Wang, 2015).

Aromatic Polyamides and Polyimides

- A new synthesis method for 3,3'-diaminobiphenyl was developed, leading to the creation of polyamides and polyimides based on it. These materials demonstrated excellent mechanical properties and thermal resistance, comparable to conventional aromatic polyamides and polyimides (Lozano, Campa, & Abajo, 1999).

Liquid-Crystalline Properties

- A series of 4,4'-dialkoxy-3,3'-diaminobiphenyl compounds were synthesized to study their thermotropic liquid–crystalline properties. These compounds exhibited excellent thermal stability and emitted UV light, indicating potential applications in optical devices (Bhowmik et al., 2016).

Novel Polymers with 3,3'-Dioxo-5,5'-Biindol Units

- Polymers containing 3,3'-dioxo-5,5'-biindol units synthesized from 4,4'-diaminobiphenyl-3,3'-dicarboxylic acid demonstrated significant thermal stability, suggesting their potential use in high-temperature applications (Suthar, 1982).

Thermally Stable Optically Active Poly(amide-imide)s

- New thermally stable optically active poly(amide-imide)s were synthesized from 4,4'-diaminobiphenyl and other compounds. These polymers were characterized for their potential in various applications due to their optical activity and thermal stability (Mallakpour & Kowsari, 2005).

Bridged Bis(4-thiazolidinones) Derivatives

- Derivatives of 4,4'-diaminobiphenyl, such as bis(4-thiazolidinones), were synthesized and demonstrated antibacterial activity, indicating potential pharmaceutical applications (Pandya & Nair, 1993).

Thermal Degradation of Polymers

- Pre-polymers made from 4,4'-diaminodiphenyl-3,3'-dicarboxylic acid were studied for their thermal diffusivity and hardness, relevant for tribological applications (Chan & Still, 1978).

Safety and Hazards

Properties

IUPAC Name |

2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRJJWMKQMOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

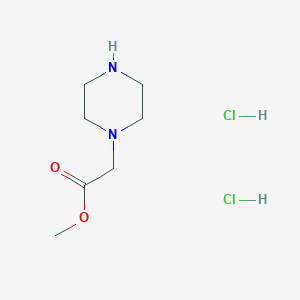

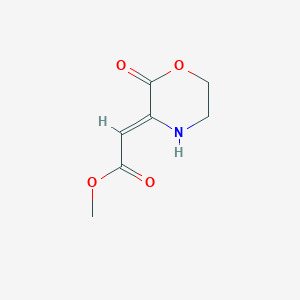

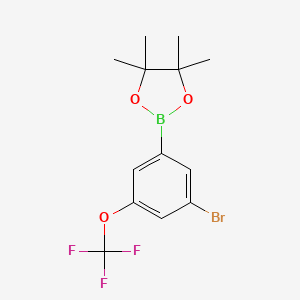

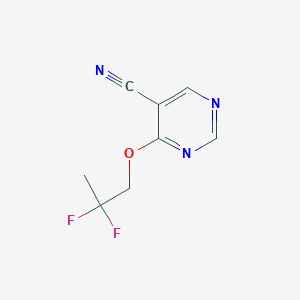

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)

![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)